molecular formula C10H8O3 B3120894 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone CAS No. 27531-99-3

1-(5-Hydroxy-1-benzofuran-2-yl)ethanone

Cat. No.: B3120894
CAS No.: 27531-99-3
M. Wt: 176.17 g/mol
InChI Key: WHQUGQCBWHAVCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ethyl bromoacetate or ω-bromoacetophenone under basic conditions. This reaction typically requires heating and can be facilitated by microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Biological Activity

1-(5-Hydroxy-1-benzofuran-2-yl)ethanone, also known as 5-Hydroxybenzofuran-2-acetone, is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H8O3C_{10}H_{8}O_{3}, and its structure features a benzofuran core with a hydroxy group and an acetyl group attached. This unique structure contributes to its diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action, particularly in anti-inflammatory and neuroprotective pathways:

  • Inhibition of NF-κB Pathway : The compound has been shown to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in regulating immune response and inflammation. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is crucial for protecting neuronal health and function .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the secretion of inflammatory cytokines in activated macrophages. For instance, it has been reported to decrease levels of TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Properties

The compound shows promise in neuroprotection, particularly against neurotoxic agents. Research indicates that it can protect neuronal cells from damage induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. The mechanism involves modulation of signaling pathways that promote cell survival and reduce apoptosis .

Table 1: Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of NF-κB pathway
NeuroprotectionProtection against β-amyloid toxicity
AntioxidantReduction of oxidative stress

Notable Research Findings

  • Inflammatory Response Modulation : A study demonstrated that treatment with this compound resulted in a significant decrease in the expression of inflammatory markers in RAW 264.7 macrophages when exposed to LPS .
  • Neuroprotective Effects : In experiments involving SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against apoptosis induced by oxidative stress, suggesting its potential utility in neurodegenerative disease management .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .

Properties

IUPAC Name

1-(5-hydroxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQUGQCBWHAVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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